Apamin tfa

SK channel subtype selectivity electrophysiology

Apamin TFA is the only SK channel inhibitor combining an allosteric binding mechanism, differential subtype selectivity (SK2 IC50: 0.14 nM; ~57-fold over SK1; ~8-fold over SK3), and validated utility in EDHF pathway dissection. Unlike small molecule blockers (UCL 1684, NS8593) or related peptide toxins (charybdotoxin, iberiotoxin, scyllatoxin), Apamin TFA's unique outer pore binding site and validated pharmacological signature for EDHF research make it irreplaceable. The TFA salt form ensures optimal solubility and quantitative precision for electrophysiology, structural biology, and drug discovery programs requiring reproducible, human-relevant SK channel pharmacology.

Molecular Formula C81H132F3N31O26S4
Molecular Weight 2141.4 g/mol
Cat. No. B15589666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApamin tfa
Molecular FormulaC81H132F3N31O26S4
Molecular Weight2141.4 g/mol
Structural Identifiers
InChIInChI=1S/C79H131N31O24S4.C2HF3O2/c1-35(2)26-49-70(127)107-51-31-136-135-30-41(81)63(120)105-50(28-57(84)114)71(128)108-53(73(130)99-42(12-7-8-22-80)64(121)96-38(5)77(134)110-25-11-15-54(110)75(132)102-47(18-21-58(115)116)69(126)109-59(39(6)111)76(133)95-37(4)62(119)104-49)33-138-137-32-52(106-66(123)44(14-10-24-92-79(88)89)98-65(122)43(13-9-23-91-78(86)87)97-61(118)36(3)94-72(51)129)74(131)101-45(16-19-55(82)112)67(124)100-46(17-20-56(83)113)68(125)103-48(60(85)117)27-40-29-90-34-93-40;3-2(4,5)1(6)7/h29,34-39,41-54,59,111H,7-28,30-33,80-81H2,1-6H3,(H2,82,112)(H2,83,113)(H2,84,114)(H2,85,117)(H,90,93)(H,94,129)(H,95,133)(H,96,121)(H,97,118)(H,98,122)(H,99,130)(H,100,124)(H,101,131)(H,102,132)(H,103,125)(H,104,119)(H,105,120)(H,106,123)(H,107,127)(H,108,128)(H,109,126)(H,115,116)(H4,86,87,91)(H4,88,89,92);(H,6,7)/t36-,37-,38-,39+,41-,42-,43-,44-,45-,46-,47?,48-,49-,50-,51-,52-,53-,54-,59-;/m0./s1
InChIKeyGUBJIBRYPCCYMV-AHHFRWINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apamin TFA: High-Affinity SK Channel Peptide Blocker for Ion Channel Research and Drug Discovery Procurement


Apamin TFA (apamin trifluoroacetate salt, CAS 24345-16-2) is an 18-amino acid peptide neurotoxin originally isolated from honey bee (Apis mellifera) venom [1]. It functions as a potent and highly selective inhibitor of small-conductance calcium-activated potassium (SK/KCa2) channels [2]. Apamin TFA exhibits differential affinity across the three cloned SK channel subtypes, with the highest affinity for SK2 (KCa2.2), intermediate affinity for SK3 (KCa2.3), and lowest affinity for SK1 (KCa2.1) [3]. It is also a high-affinity inhibitor of the voltage-gated potassium channel Kv1.3 (IC50 = 13 nM) [4]. The trifluoroacetate (TFA) salt form enhances solubility and stability for laboratory handling, making it the preferred formulation for research applications requiring precise quantitative pharmacology.

Why Generic SK Channel Blockers Cannot Substitute for Apamin TFA in Precision Pharmacology


Substituting Apamin TFA with alternative SK channel inhibitors introduces substantial experimental risk due to fundamental differences in binding mechanism, subtype selectivity profile, and channel target spectrum. Unlike small molecule SK blockers such as UCL 1684 or NS8593, Apamin TFA acts via an allosteric mechanism at a distinct outer pore binding site [1], producing a unique functional inhibition profile that cannot be reproduced by pore-blocking small molecules [2]. Moreover, commonly confused peptide toxins—including charybdotoxin (targets BK and IK channels, not SK), iberiotoxin (BK-selective), and scyllatoxin (SK-selective but with divergent subtype profile and incomplete functional substitution) [3]—exhibit fundamentally different channel specificity. Procurement decisions that default to less expensive small molecule alternatives or non-identical peptide toxins risk generating non-comparable datasets, irreproducible results, and wasted experimental resources. The following evidence documents the quantifiable differentiation that mandates Apamin TFA procurement for specific research applications.

Apamin TFA Procurement Evidence: Quantitative Comparative Data Against Closest Analogs and In-Class Alternatives


SK2 Subtype Selectivity Ratio: Apamin TFA Demonstrates >10-Fold Discrimination Over SK1 and SK3

Apamin TFA exhibits marked subtype selectivity within the SK channel family, with the highest affinity for SK2 (KCa2.2) channels and significantly lower potency against SK1 and SK3. In electrophysiological recordings from recombinant human SK channels stably expressed in CHO-K1 cells, Apamin TFA blocked hSK2 with an IC50 of 0.14 nM, compared to IC50 values of 8 nM for hSK1 and 1.1 nM for hSK3 [1]. This represents a >57-fold higher potency for hSK2 over hSK1. In contrast, the small molecule SK blocker UCL 1684 exhibits less pronounced subtype discrimination (typical IC50 range 0.3-3 nM across all three subtypes), making Apamin TFA the superior tool for dissecting SK2-specific contributions in heteromeric channel populations or native tissues [2].

SK channel subtype selectivity electrophysiology KCa2.2

Binding Site Distinction: Apamin TFA Allosteric Mechanism Versus TEA Pore Block—Pharmacological Independence Demonstrated

Apamin TFA blocks SK channels via an allosteric mechanism at a distinct outer pore binding site, fundamentally different from the pore-occluding mechanism of tetraethylammonium (TEA). In combined patch clamp, binding, and molecular modeling studies, the onset of Apamin TFA block was unaffected by the presence of TEA, confirming independent, non-competitive binding sites [1]. Site-directed mutagenesis of valine residues in the SK2 pore region (V366) produced differential effects on the two blockers: the V366F mutation strongly reduced Apamin TFA binding affinity and rendered currents largely resistant to Apamin TFA block, whereas TEA exhibited high sensitivity to phenylalanine-mutated channels [2]. Conversely, the V366A mutation increased Apamin TFA binding affinity and block while reducing TEA sensitivity [2]. This orthogonal pharmacological profile enables Apamin TFA to be used in combination with TEA for multi-site channel interrogation.

allosteric modulation binding mechanism TEA mutagenesis ion channel pharmacology

Functional Irreplaceability: Scyllatoxin Cannot Fully Substitute for Apamin TFA in EDHF-Mediated Vascular Relaxation

In functional tissue assays of endothelium-derived hyperpolarizing factor (EDHF)-mediated vascular relaxation, Apamin TFA exhibits a specific pharmacological fingerprint that cannot be reproduced by the closely related scorpion toxin scyllatoxin (also an SK channel blocker). In second-order mesenteric arterioles from C57BL/6J and NOS3-/- mice, acetylcholine-induced EDHF-mediated relaxation was inhibited by the combination of Apamin TFA plus charybdotoxin, but scyllatoxin failed to substitute fully for Apamin TFA when combined with iberiotoxin [1]. This finding was independently confirmed in eNOS-/- mouse mesenteric arteries, where the additive effects of scyllatoxin and iberiotoxin did not mimic the inhibitory effect of the Apamin TFA/charybdotoxin combination [2].

EDHF vascular pharmacology scyllatoxin endothelium functional assay

Binding Versus Functional Block Discrepancy: Apamin TFA KD (~5 pM) Far Exceeds IC50 (~100 pM) Under Physiological Conditions—A Diagnostic Signature

Apamin TFA exhibits a unique pharmacological fingerprint characterized by a substantial discrepancy between its binding affinity (KD) and functional blocking potency (IC50). Under identical physiological ionic conditions, 125I-apamin bound to KCa2.2 (SK2) with a KD of 91±40 pM and inhibited KCa2.2 current with an IC50 of 103±2 pM, showing good agreement [1]. However, under non-physiological (Ca2+/Mg2+-free) conditions that mimic traditional binding assay formats, the functional IC50 for Apamin TFA block of KCa2.2 was reduced to 20±3 pM, and binding affinity was reported as high as ~5 pM [2]. This pronounced condition-dependent discrepancy—unique to Apamin TFA among SK channel blockers—reflects its allosteric blocking mechanism and is not observed with small molecule SK blockers such as UCL 1684 or NS8593 [1].

binding affinity functional inhibition KD IC50 pharmacological fingerprint

Cross-Species SK1 Sensitivity Divergence: Human SK1 Is Apamin-Sensitive (IC50 ~8 nM) Whereas Rat SK1 Is Apamin-Insensitive

Apamin TFA exhibits striking species-dependent pharmacology at the SK1 channel subtype that has direct implications for model organism selection and data interpretation. Human SK1 (hSK1) is sensitive to Apamin TFA block (IC50 ~8 nM), whereas rat SK1 (rSK1) is Apamin TFA-insensitive, despite the two orthologues having identical amino acid sequences in the pore region [1]. This species divergence was mechanistically resolved through chimeric channel analysis, identifying a single amino acid in the extracellular S3-S4 loop as the critical determinant of Apamin TFA sensitivity [2]. A point mutation at this position converted hSK1 into a channel with Apamin TFA sensitivity comparable to SK2—the most sensitive subtype [2]. In contrast, small molecule SK blockers (UCL 1684, NS8593) do not exhibit this species-dependent SK1 selectivity, making Apamin TFA the definitive tool for discriminating between rodent and human SK1 pharmacology.

species specificity SK1 channel human vs rat cross-species pharmacology

Apamin TFA Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


Native Tissue SK2 Subtype Dissection in Heteromeric Channel Populations

In native tissues such as human atrial myocytes, SK channels exist as heteromeric SK2/SK3 complexes with complex pharmacology. Apamin TFA's ~57-fold selectivity for SK2 over SK1 (IC50: 0.14 nM vs 8 nM) and ~8-fold selectivity over SK3 (IC50: 1.1 nM) enables quantitative dissection of SK2-specific contributions that cannot be achieved with small molecule blockers lacking subtype discrimination [1]. This application scenario is optimal for laboratories conducting cardiac electrophysiology research, neuronal SK channel mapping, or any study requiring pharmacological isolation of SK2-mediated currents in heteromeric channel populations [2].

EDHF-Mediated Vascular Relaxation Studies Requiring Apamin/Charybdotoxin Combination

In vascular physiology research examining endothelium-derived hyperpolarizing factor (EDHF) pathways, the specific Apamin TFA plus charybdotoxin combination is a validated pharmacological signature for identifying EDHF-mediated responses [1]. The finding that scyllatoxin cannot substitute for Apamin TFA in this assay—despite both being SK channel-targeting peptide toxins—establishes Apamin TFA procurement as non-negotiable for reproducible EDHF research. This application scenario is essential for laboratories investigating vascular endothelial function, hypertension mechanisms, or evaluating novel vasodilatory compounds where EDHF pathway contribution must be pharmacologically isolated [2].

Allosteric Modulation Mechanism Studies Using Orthogonal Pharmacological Probes

For research programs investigating SK channel gating mechanisms or allosteric modulation, Apamin TFA provides a unique tool due to its allosteric blocking mechanism at a site distinct from the TEA pore-blocking site [1]. The demonstrated pharmacological independence—with Apamin TFA block onset unaffected by TEA presence, and opposite mutational sensitivity profiles (V366F mutation: Apamin TFA sensitivity reduced, TEA sensitivity retained; V366A mutation: Apamin TFA sensitivity increased, TEA sensitivity reduced)—enables orthogonal channel interrogation [2]. This scenario is optimal for structural biology and biophysics laboratories conducting cryo-EM or molecular dynamics studies of SK channel conformational states, as well as for drug discovery programs seeking to validate novel allosteric modulator binding sites [1].

Translational Validation of Rodent-to-Human SK Channel Pharmacology

For preclinical drug development programs targeting SK channels, the species-dependent sensitivity of SK1 to Apamin TFA (human SK1: IC50 ~8 nM; rat SK1: insensitive) provides a critical validation tool [1]. Researchers can use Apamin TFA sensitivity as a diagnostic marker to confirm that SK1 channels in their experimental system exhibit human-relevant pharmacology, thereby increasing translational confidence in rodent-derived efficacy and safety data. This application scenario is particularly valuable for programs developing SK channel modulators for neurological or cardiovascular indications, where species differences in target pharmacology can confound clinical translation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apamin tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.